molecular formula C10H9FN2O B1294016 [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine CAS No. 933747-63-8

[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine

Cat. No. B1294016
M. Wt: 192.19 g/mol
InChI Key: YUGXVCNCLFEENW-UHFFFAOYSA-N
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Description

The compound [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine is a chemical structure that is part of a broader class of isoxazole derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery. The presence of the fluorophenyl group suggests that the compound may exhibit unique physical and chemical properties that could be beneficial in the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of related isoxazole compounds involves multi-step reactions starting from commonly available materials. For instance, the synthesis of (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, which are structurally related to the compound , can be achieved in 5-6 steps with overall yields ranging from 35-36% . The key step often involves the fluorination of trisubstituted pyrazole derivatives. Such synthetic routes could potentially be adapted for the synthesis of [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine.

Molecular Structure Analysis

Isoxazole derivatives have been extensively studied for their crystal structures to understand their molecular conformations and potential interactions with biological targets. For example, the crystal structure of 4-[4-(4-fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-3-yl]-1-methylpyridinium iodide, a compound with a similar isoxazole core, has been determined, revealing the presence of regioisomers and providing insights into the molecular geometry . Such structural analyses are crucial for the rational design of new drugs based on the isoxazole scaffold.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The reactivity of these compounds can be influenced by the substituents on the isoxazole ring. For example, the electrochemically induced multicomponent transformation involving an isoxazole derivative has been reported, leading to the formation of a new compound with potential biomedical applications . Understanding the chemical reactivity of [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine is vital for its application in drug synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These properties are influenced by the molecular structure and the nature of the substituents. For instance, the synthesis and characterization of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives, which share a similar fluorophenyl group, have been described, and their antimicrobial activity has been tested . The characterization data provide a foundation for understanding the behavior of [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine in various environments and its potential biological activities.

Scientific Research Applications

Aqueous Phase Synthesis and Antimicrobial Activity

The compound 3-methyl-4H-isoxazol-5-one, which is structurally related to [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine, was synthesized using green chemistry principles. This synthesis involved a room temperature process with simple stirring from ethyl acetoacetate and hydroxylamine hydrochloride in aqueous medium. The resulting compounds, including a novel 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one, demonstrated antibacterial and antifungal activity against various organisms like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus pyogenus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Banpurkar, Wazalwar, & Perdih, 2018).

Synthesis and Characterization of Metal Complexes

Research into metal complexes of compounds like [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine has shown promising results. A study synthesized several metal (II) complexes and characterized them through various analytical methods. These complexes were evaluated for DNA-binding and cleavage studies, showing interactions with CT–DNA and supercoiled pBR322 DNA. Additionally, their antimicrobial assay showed significant activity, indicating potential biomedical applications (Ramesh et al., 2018).

properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGXVCNCLFEENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GM Butov, VV Burmistrov, IL Dalinger… - Chemistry of …, 2015 - Springer
A series of 1,3-disubstituted and 1,3,3-trisubstituted isoxazolyl- and adamantyl-functionalized ureas was synthesized. The resulting compounds are potent inhibitors of soluble epoxide …
Number of citations: 8 link.springer.com

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